molecular formula C9H5BrN2O4 B1417173 Methyl 6-bromo-2-cyano-3-nitrobenzoate CAS No. 1807210-62-3

Methyl 6-bromo-2-cyano-3-nitrobenzoate

Cat. No.: B1417173
CAS No.: 1807210-62-3
M. Wt: 285.05 g/mol
InChI Key: MTCGWPRPTLIMJZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4 and a molecular weight of 285.05 g/mol. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoate ester. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-cyano-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and cyano group introduction. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-cyano-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-cyano-3-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-cyano-3-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in chemical reactions, it may act as an electrophile or nucleophile, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but different positioning of functional groups.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Shares the bromine functional group but has a different core structure.

Properties

IUPAC Name

methyl 6-bromo-2-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)7(12(14)15)3-2-6(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGWPRPTLIMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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